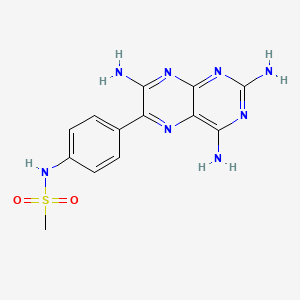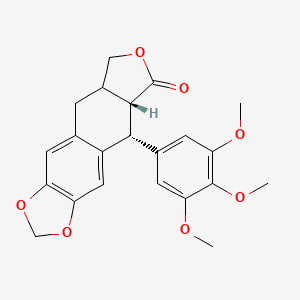
Isodeoxypodophyllotoxin
Descripción general
Descripción
Isodeoxypodophyllotoxin is a naturally occurring aryltetralin lignan, primarily derived from the roots and rhizomes of Podophyllum species. This compound is structurally related to podophyllotoxin and has garnered significant attention due to its potent biological activities, including antiviral and anticancer properties .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of isodeoxypodophyllotoxin involves a series of intricate steps. One notable method is the free-radical carbocyclization reaction, where the lactone portion of the podophyllotoxin framework is assembled. This is followed by an intramolecular Friedel-Crafts reaction to construct the target structure . Another approach involves a multi-enzyme cascade in Escherichia coli, converting matairesinol to deoxypodophyllotoxin with high yield .
Industrial Production Methods: Industrial production of this compound is still in its nascent stages. the reconstitution of biosynthetic reactions in microbial systems, such as Escherichia coli, represents a promising avenue for sustainable production .
Análisis De Reacciones Químicas
Types of Reactions: Isodeoxypodophyllotoxin undergoes various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Oxidation: Ceric ammonium nitrate is used for oxidative cleavage of the carbon-tin bond in the synthesis process.
Reduction: Tributyltin hydride is employed in the radical cyclization process.
Substitution: Various Friedel-Crafts conditions are applied for intramolecular reactions.
Major Products: The primary product of these reactions is this compound itself, along with other tri- and tetracyclic compounds formed during the synthesis .
Aplicaciones Científicas De Investigación
Isodeoxypodophyllotoxin has a wide range of applications in scientific research:
Mecanismo De Acción
Isodeoxypodophyllotoxin exerts its effects primarily by interfering with the association between α-tubulin and β-tubulin, disrupting microtubule assembly and leading to cell cycle arrest in the G2/M phase . Its glycoside derivatives, such as etoposide and teniposide, exhibit potent anticancer activity by inserting into the type II topoisomerase-mediated DNA cleavage site, interrupting the catalytic cycle and causing DNA double-strand breaks .
Comparación Con Compuestos Similares
Podophyllotoxin: A closely related compound with similar antiviral and anticancer properties.
Deoxypodophyllotoxin: Another derivative with potent biological activities.
Epipodophyllotoxin: A precursor to chemotherapeutic agents like etoposide and teniposide.
Uniqueness: Isodeoxypodophyllotoxin is unique due to its specific stereochemistry and the distinct biological activities it exhibits compared to its analogs . Its synthesis often results in different diastereomers, each with varying bioactivities .
Propiedades
IUPAC Name |
(5R,5aR)-5-(3,4,5-trimethoxyphenyl)-5a,8,8a,9-tetrahydro-5H-[2]benzofuro[5,6-f][1,3]benzodioxol-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22O7/c1-24-17-6-12(7-18(25-2)21(17)26-3)19-14-8-16-15(28-10-29-16)5-11(14)4-13-9-27-22(23)20(13)19/h5-8,13,19-20H,4,9-10H2,1-3H3/t13?,19-,20+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGLXUQQMLLIKAN-CFNCIARGSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C2C3C(CC4=CC5=C(C=C24)OCO5)COC3=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=CC(=C1OC)OC)[C@H]2[C@@H]3C(CC4=CC5=C(C=C24)OCO5)COC3=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
69222-20-4 | |
| Record name | Deoxypodophyllotoxin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0069222204 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[2-[2-(Dimethylamino)ethyl]-2,5,7,8-tetramethyl-3,4-dihydrochromen-6-yl] acetate;hydrochloride](/img/structure/B1210120.png)
![1-N,4-N-bis[4-[(1-methylpyridin-1-ium-3-yl)carbamoyl]phenyl]bicyclo[2.2.2]octane-1,4-dicarboxamide](/img/structure/B1210121.png)
![(1s,2s)-1,2-Dihydrobenzo[c]phenanthrene-1,2-diol](/img/structure/B1210125.png)
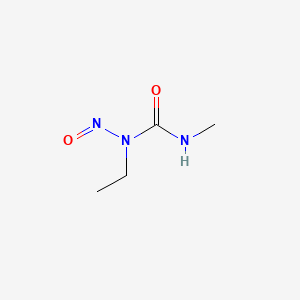
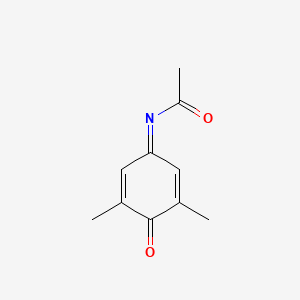
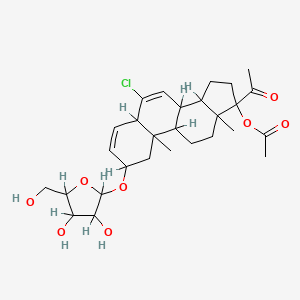

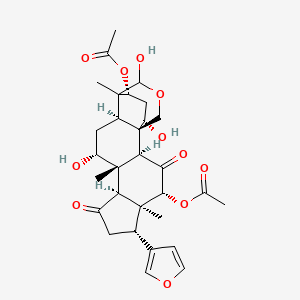
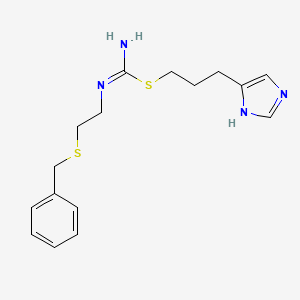
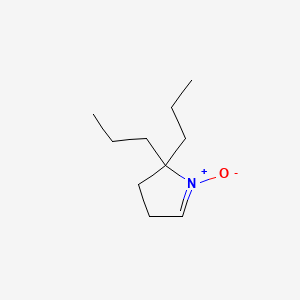

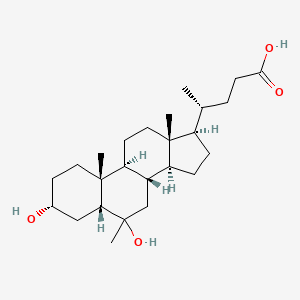
![2-[2-(Methylamino)-2-(3-methylthiophen-2-yl)ethyl]aniline](/img/structure/B1210139.png)
